Sarcosine ethyl ester hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Sarcosine Ethyl Ester Hydrochloride, also known as Ethyl Sarcosinate Hydrochloride, is a derivative of Glycine . .
Biochemical Pathways
Given its structural similarity to Glycine, it may be involved in pathways where Glycine acts as a neurotransmitter or a co-agonist .
Result of Action
It has been found to be a marker for prostate cancer bioaggression , suggesting it may have some role in cellular processes related to this disease.
Action Environment
It is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It is also slightly hazardous in case of skin contact with some irritation .
Biochemical Analysis
Biochemical Properties
Sarcosine ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes it interacts with is sarcosine oxidase, which catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide. This interaction is crucial for the metabolism of sarcosine and its derivatives. Additionally, this compound can act as a substrate for glycine N-methyltransferase, which converts glycine to sarcosine, highlighting its role in methylation reactions .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in methylation and demethylation processes. This compound can modulate gene expression by influencing the methylation status of DNA, thereby affecting the transcription of specific genes. In cellular metabolism, this compound can alter the levels of metabolites involved in the one-carbon metabolism pathway, impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sarcosine oxidase, facilitating the oxidation of sarcosine. This binding interaction is essential for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes involved in methylation reactions, such as glycine N-methyltransferase. These interactions lead to changes in gene expression and cellular metabolism, highlighting the compound’s role in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular metabolism and promote the synthesis of specific proteins. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations. These findings underscore the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to one-carbon metabolism. It interacts with enzymes such as sarcosine oxidase and glycine N-methyltransferase, influencing the conversion of sarcosine to glycine and vice versa. These interactions affect the levels of metabolites involved in methylation reactions, impacting cellular methylation status and metabolic flux. The compound’s role in these pathways highlights its importance in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting cellular processes such as gene expression and metabolism. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and mitochondria, where it participates in metabolic reactions. The compound may also undergo post-translational modifications that direct it to specific cellular compartments. These modifications can influence its interaction with enzymes and other biomolecules, affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosine ethyl ester hydrochloride can be synthesized through the esterification of sarcosine with ethanol in the presence of hydrochloric acid. The reaction involves the following steps:
Reactants: Sarcosine and ethanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction mixture is heated to around 55°C and stirred overnight until the mixture becomes clear.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Sarcosine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like sodium nitrite (NaNO2) and aqueous acetic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
N-Methyl-N-nitroso-glycine ethyl ester: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sarcosine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential use in the treatment of prostate cancer and other medical conditions.
Industry: Used in the production of antienzyme agents for toothpaste and as a stabilizer in dyes.
Comparison with Similar Compounds
Similar Compounds
Sarcosine: The parent compound of sarcosine ethyl ester hydrochloride.
N-Methylglycine: Another derivative of sarcosine with similar properties.
Uniqueness
This compound is unique due to its specific ester functional group, which makes it more reactive in certain chemical reactions compared to its parent compound, sarcosine . This reactivity makes it particularly useful in peptide synthesis and other organic synthesis applications .
Properties
IUPAC Name |
ethyl 2-(methylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDZUMSLERGAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200588 | |
Record name | Ethyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystalline powder; [Acros Organics MSDS] | |
Record name | Sarcosine ethyl ester hydrochloride | |
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URL | https://haz-map.com/Agents/21670 | |
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CAS No. |
52605-49-9 | |
Record name | Sarcosine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52605-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-methylaminoacetate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52605-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-methylaminoacetate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-methylaminoacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of sarcosine ethyl ester hydrochloride in chemical synthesis?
A1: this compound frequently serves as a reagent in organic synthesis. For instance, it plays a crucial role in synthesizing the active pharmaceutical ingredient tadalafil, a PDE5 inhibitor []. Additionally, it has been employed in constructing complex molecular structures, like the core ABC ring system of manzamine A alkaloids, highlighting its versatility in synthetic chemistry [].
Q2: How is this compound related to nitrosamine research in cancer studies?
A2: this compound, when combined with sodium nitrite, forms N-nitrososarcosine ethyl ester (NSEE) []. NSEE is a potent carcinogen that has been used to induce esophageal tumors in rat models, mimicking the development of human squamous cell carcinoma []. This model is valuable for studying the stepwise progression of esophageal cancer and evaluating potential preventive or therapeutic strategies [].
Q3: What is known about the thermal decomposition of this compound?
A3: Studies have investigated the gas phase elimination kinetics of this compound []. It undergoes a unimolecular, first-order elimination reaction at elevated temperatures (339-451 °C), yielding sarcosine and ethylene []. Unlike other similar amino acid ester hydrochlorides, the resulting sarcosine exhibits remarkable thermal stability and does not readily decarboxylate under the reaction conditions [].
Q4: Has this compound been implicated in any biological studies?
A4: While primarily recognized as a chemical reagent, research has explored potential connections between this compound and biological processes. One study investigated the expression of specific genes, Kruppel-like factor 6 (Klf-6) and nucleobindin-2 (NUCB2), in the gastrointestinal tract of rats following exposure to this compound []. Although the study design used the compound to induce gastric cancer, the observed changes in gene expression might offer insights into the molecular pathways affected by this compound or its metabolites [].
Q5: Are there alternative reagents to this compound in certain reactions?
A5: Yes, research has shown that replacing this compound with ethyl chloroacetate in the N-alkylation step during the synthesis of 4-hydroxy-3-methyl-2H-thieno-1,2-thiazine-2-(methyl) carboxylate-1,1-dioxide (MHTTCD), an intermediate for the drug Tinoxicam, leads to improved yields and reduced production costs []. This example highlights the ongoing search for more efficient and cost-effective synthetic routes.
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